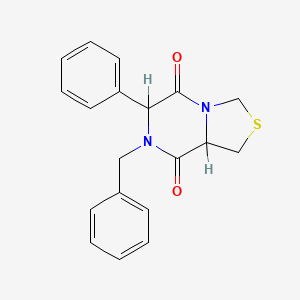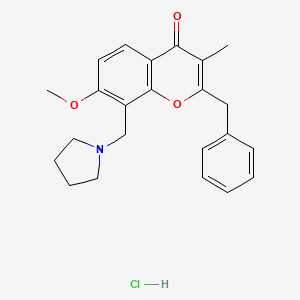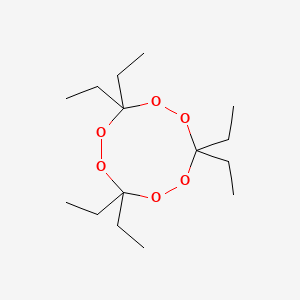
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is a cyclic organic peroxide compound. It is known for its unique structure and properties, which make it useful in various industrial and scientific applications. This compound is often used as an initiator in polymerization processes, particularly in the production of controlled rheology polypropylene (CR-PP) and low-density polyethylene (LDPE).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the formation of the cyclic peroxide structure through a series of oxidation reactions. Common reagents used in the synthesis include hydrogen peroxide and various organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of catalysts and stabilizers is common to ensure high yield and purity of the final product. The compound is usually produced in solution form, often in odorless mineral spirits, to facilitate its handling and application in polymerization processes .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often leading to the formation of different peroxides.
Reduction: Under certain conditions, it can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, organic solvents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization processes, the compound acts as an initiator, leading to the formation of polymers with controlled rheology properties .
Scientific Research Applications
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- has several scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular responses.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s effectiveness as an initiator is due to its ability to generate a controlled and sustained release of free radicals under specific conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5,7,8-Hexoxonane, 3,6,9-triethyl-3,6,9-trimethyl-: Another cyclic organic peroxide with similar applications in polymerization processes.
3,6,9-Triethyl-3,6,9-trimethyl-1,4,7-triperoxonane: Used in similar applications but differs in its molecular structure and specific properties.
Uniqueness
1,2,4,5,7,8-Hexoxonane, 3,3,6,6,9,9-hexaethyl- is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and reactivity. Its ability to generate free radicals in a controlled manner makes it particularly valuable in the production of polymers with precise rheological properties .
Properties
CAS No. |
63364-38-5 |
|---|---|
Molecular Formula |
C15H30O6 |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
3,3,6,6,9,9-hexaethyl-1,2,4,5,7,8-hexaoxonane |
InChI |
InChI=1S/C15H30O6/c1-7-13(8-2)16-18-14(9-3,10-4)20-21-15(11-5,12-6)19-17-13/h7-12H2,1-6H3 |
InChI Key |
WYEDBMPUQDXWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OOC(OO1)(CC)CC)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



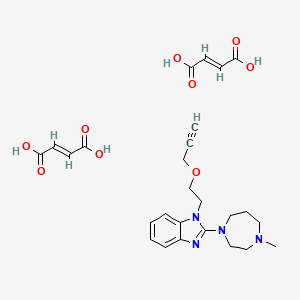
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
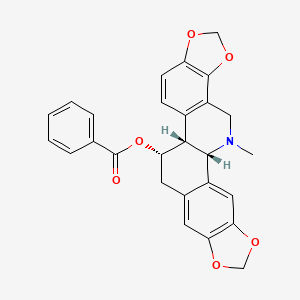
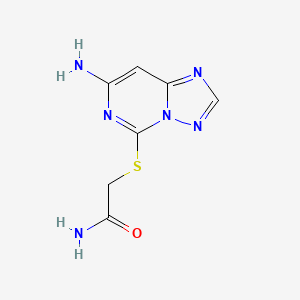

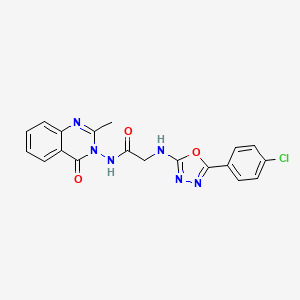
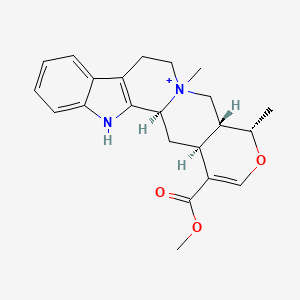
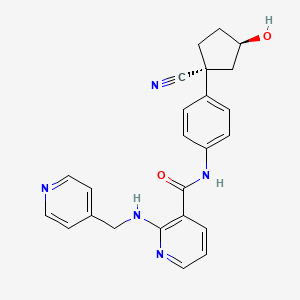
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
